molecular formula C8H9ClN2O B065453 2-(diMethylaMino)pyridine-3-carbonyl chloride CAS No. 181132-78-5

2-(diMethylaMino)pyridine-3-carbonyl chloride

Cat. No.: B065453
CAS No.: 181132-78-5
M. Wt: 184.62 g/mol
InChI Key: KYPRWKRDZMHXPT-UHFFFAOYSA-N
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Description

2-(diMethylaMino)pyridine-3-carbonyl chloride is a chemical compound known for its reactivity and versatility in organic synthesis. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

2-(Dimethylamino)nicotinoyl chloride, also known as 2-(diMethylaMino)pyridine-3-carbonyl chloride, is primarily used in the field of organic synthesis . It is often used as a reagent in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of this compound is the organoboron reagent used in the Suzuki–Miyaura coupling .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2-(Dimethylamino)nicotinoyl chloride interacts with its target, the organoboron reagent, through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2-(Dimethylamino)nicotinoyl chloride . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of a new carbon–carbon bond .

Result of Action

The primary result of the action of 2-(Dimethylamino)nicotinoyl chloride is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of 2-(Dimethylamino)nicotinoyl chloride can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst (typically palladium), and the specific organoboron reagent used in the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diMethylaMino)pyridine-3-carbonyl chloride typically involves the chlorination of 2-(diMethylaMino)pyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as the chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(diMethylaMino)pyridine-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(diMethylaMino)pyridine-3-carboxylic acid.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents include primary and secondary amines, alcohols, and thiols. Conditions typically involve mild bases such as triethylamine or pyridine.

    Hydrolysis: Water or aqueous bases like sodium hydroxide are used under mild to moderate temperatures.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.

Major Products Formed

    Amides, esters, and thioesters: From nucleophilic substitution reactions.

    2-(diMethylaMino)pyridine-3-carboxylic acid: From hydrolysis.

    Biaryl compounds: From coupling reactions.

Scientific Research Applications

2-(diMethylaMino)pyridine-3-carbonyl chloride is widely used in scientific research due to its reactivity and versatility:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(diMethylaMino)pyridine: A precursor in the synthesis of 2-(diMethylaMino)pyridine-3-carbonyl chloride.

    4-(diMethylaMino)pyridine: A related compound used as a nucleophilic catalyst in organic synthesis.

Uniqueness

This compound is unique due to its specific reactivity as an acylating agent, which allows for the formation of a wide range of derivatives. Its ability to participate in coupling reactions also sets it apart from other similar compounds .

Properties

IUPAC Name

2-(dimethylamino)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8-6(7(9)12)4-3-5-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPRWKRDZMHXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622425
Record name 2-(Dimethylamino)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181132-78-5
Record name 2-(Dimethylamino)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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